molecular formula C4H8N2O B11821920 3-(Aminooxy)butanenitrile CAS No. 1000342-86-8

3-(Aminooxy)butanenitrile

Katalognummer: B11821920
CAS-Nummer: 1000342-86-8
Molekulargewicht: 100.12 g/mol
InChI-Schlüssel: VUIHTBYGRDVRDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Aminoxy butyronitrile is an organic compound with the molecular formula C₄H₇NO It is a nitrile derivative that contains an aminoxy group (-ONH₂) attached to the butyronitrile backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 3-aminoxy butyronitrile typically involves the reaction of butyronitrile with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Butyronitrile+Hydroxylamine3-Aminoxy Butyronitrile\text{Butyronitrile} + \text{Hydroxylamine} \rightarrow \text{3-Aminoxy Butyronitrile} Butyronitrile+Hydroxylamine→3-Aminoxy Butyronitrile

Industrial Production Methods: Industrial production of 3-aminoxy butyronitrile may involve more complex processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. The exact methods can vary depending on the manufacturer and the desired scale of production.

Types of Reactions:

    Oxidation: 3-Aminoxy butyronitrile can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert 3-aminoxy butyronitrile into corresponding amines or other reduced forms.

    Substitution: The aminoxy group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Wissenschaftliche Forschungsanwendungen

3-Aminoxy butyronitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 3-aminoxy butyronitrile exerts its effects involves interactions with molecular targets and pathways. The aminoxy group can form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

    3-Aminocrotononitrile: Another nitrile derivative with similar structural features.

    Butyronitrile: The parent compound without the aminoxy group.

    Aminobutyronitrile: A related compound with an amino group instead of an aminoxy group.

Uniqueness: 3-Aminoxy butyronitrile is unique due to the presence of the aminoxy group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.

Eigenschaften

CAS-Nummer

1000342-86-8

Molekularformel

C4H8N2O

Molekulargewicht

100.12 g/mol

IUPAC-Name

3-aminooxybutanenitrile

InChI

InChI=1S/C4H8N2O/c1-4(7-6)2-3-5/h4H,2,6H2,1H3

InChI-Schlüssel

VUIHTBYGRDVRDE-UHFFFAOYSA-N

Kanonische SMILES

CC(CC#N)ON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.